molecular formula C14H14N2O3S B11517153 N-(3-benzenesulfonamidophenyl)acetamide

N-(3-benzenesulfonamidophenyl)acetamide

Cat. No.: B11517153
M. Wt: 290.34 g/mol
InChI Key: VKDGMAKQXJDOSE-UHFFFAOYSA-N
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Description

N-(3-benzenesulfonamidophenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzenesulfonamidophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzenesulfonamidophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-benzenesulfonamidophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-benzenesulfonamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Similar structure but lacks the sulfonamide group.

    N-(4-benzenesulfonamidophenyl)acetamide: Similar structure but with the sulfonamide group at a different position on the phenyl ring.

    N-(3-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfonamide group.

Uniqueness

N-(3-benzenesulfonamidophenyl)acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties. The sulfonamide group enhances its potential as an enzyme inhibitor, while the acetamide group contributes to its stability and solubility .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[3-(benzenesulfonamido)phenyl]acetamide

InChI

InChI=1S/C14H14N2O3S/c1-11(17)15-12-6-5-7-13(10-12)16-20(18,19)14-8-3-2-4-9-14/h2-10,16H,1H3,(H,15,17)

InChI Key

VKDGMAKQXJDOSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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